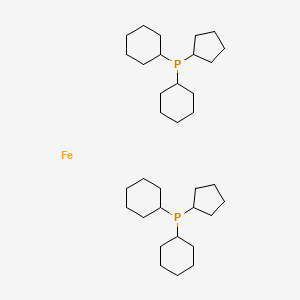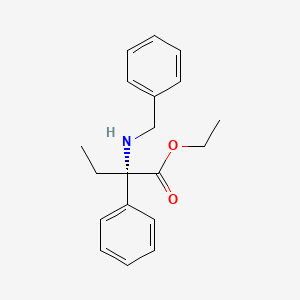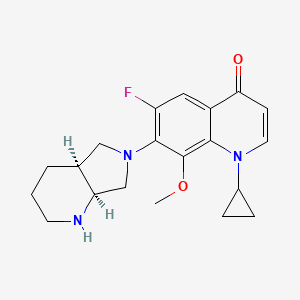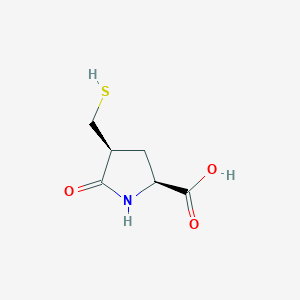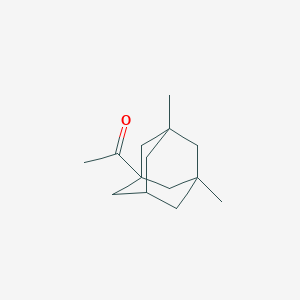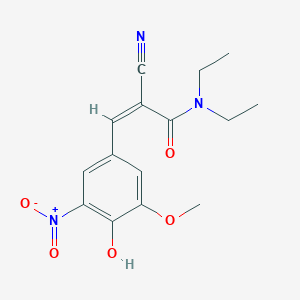
(2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide
描述
(2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide, also known as rotenone, is a naturally occurring compound that is widely used in scientific research. It is a potent inhibitor of mitochondrial complex I, which makes it a valuable tool for studying cellular respiration and energy metabolism. In
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide involves multiple steps including protection of functional groups, addition of reagents, and deprotection of functional groups.
Starting Materials
4-hydroxy-3-methoxy-5-nitrophenol, diethylamine, acetic anhydride, sodium acetate, acetic acid, acetonitrile, ethyl cyanoacetate, triethylamine, hydrochloric acid, sodium hydroxide, chloroacetyl chloride, sodium carbonate, magnesium sulfate, ethyl acetate, sodium bicarbonate, methyl iodide, sodium hydride, N,N-dimethylformamide
Reaction
Protection of the phenolic hydroxyl group using acetic anhydride and sodium acetate in acetic acid to form 4-acetoxy-3-methoxy-5-nitrophenyl acetate, Addition of ethyl cyanoacetate to 4-acetoxy-3-methoxy-5-nitrophenyl acetate using triethylamine and acetonitrile to form ethyl 2-cyano-3-(4-acetoxy-3-methoxy-5-nitrophenyl)acrylate, Deprotection of the acetoxy group using hydrochloric acid and sodium hydroxide to form 2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylic acid, Formation of the amide by reacting 2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylic acid with diethylamine using chloroacetyl chloride and triethylamine in dichloromethane to form (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide, Purification of the product using sodium carbonate, magnesium sulfate, and ethyl acetate, Deprotection of the amine using sodium bicarbonate and methyl iodide in acetone to form (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide
作用机制
The mechanism of action of (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide involves the inhibition of mitochondrial complex I. Complex I is responsible for the transfer of electrons from NADH to ubiquinone, a process that generates a proton gradient across the mitochondrial membrane. This proton gradient is used to drive the production of ATP by ATP synthase.
Rotenone binds to the iron-sulfur clusters in complex I and prevents the transfer of electrons from NADH to ubiquinone. This disrupts the proton gradient and reduces the production of ATP. In addition, (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide generates reactive oxygen species (ROS) by transferring electrons to oxygen, which can cause oxidative damage to the cell.
生化和生理效应
The biochemical and physiological effects of (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide depend on the concentration and duration of exposure. At low concentrations, (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide can induce oxidative stress and activate cellular defense mechanisms. At high concentrations, (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide can cause cell death by inducing apoptosis or necrosis.
In animal models, (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide has been shown to induce Parkinson's-like symptoms by selectively damaging dopaminergic neurons in the substantia nigra. This is thought to occur through the generation of ROS and the activation of inflammatory pathways.
实验室实验的优点和局限性
Rotenone is a valuable tool for studying cellular respiration and energy metabolism. It is a potent and selective inhibitor of mitochondrial complex I, which allows for the specific manipulation of this pathway.
However, (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide has several limitations for lab experiments. It can generate ROS and induce oxidative stress, which can confound experimental results. In addition, (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide can have off-target effects on other cellular pathways, which can complicate data interpretation.
未来方向
There are several future directions for (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide research. One area of interest is the role of mitochondrial dysfunction in aging and age-related diseases. Rotenone has been shown to induce mitochondrial dysfunction and oxidative stress, which are thought to contribute to the aging process.
Another area of interest is the development of new therapies for neurodegenerative diseases such as Parkinson's and Alzheimer's. Rotenone has been used to model these diseases in animal models, and it may be a valuable tool for testing new drugs and therapies.
Conclusion:
In conclusion, (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide, or (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide, is a valuable tool for studying cellular respiration and energy metabolism. It is a potent inhibitor of mitochondrial complex I, which allows for the specific manipulation of this pathway. However, (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide has several limitations for lab experiments, and its effects on cellular pathways must be carefully considered. Despite these limitations, (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide research has the potential to advance our understanding of aging, neurodegenerative diseases, and cellular metabolism.
科学研究应用
Rotenone is widely used in scientific research to study cellular respiration and energy metabolism. It is a potent inhibitor of mitochondrial complex I, which is the first and largest enzyme complex in the electron transport chain. By inhibiting complex I, (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide disrupts the flow of electrons and reduces the production of ATP, the main energy currency of the cell.
Rotenone has been used to study a variety of biological processes, including oxidative stress, apoptosis, and neurodegeneration. It has also been used to investigate the role of mitochondrial dysfunction in the pathogenesis of diseases such as Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
(Z)-2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-4-17(5-2)15(20)11(9-16)6-10-7-12(18(21)22)14(19)13(8-10)23-3/h6-8,19H,4-5H2,1-3H3/b11-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZRYCCTAIVEQP-WDZFZDKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C\C1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744196 | |
| Record name | (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide | |
CAS RN |
146698-91-1 | |
| Record name | (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1alpha,2alpha(R*)]- (9CI)](/img/no-structure.png)
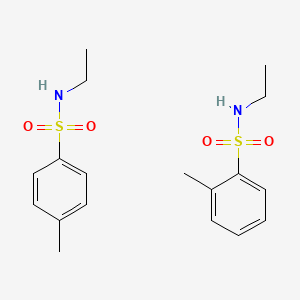
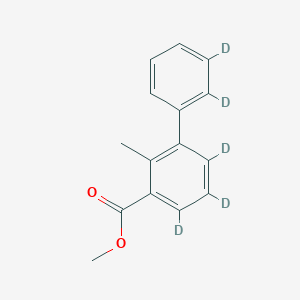
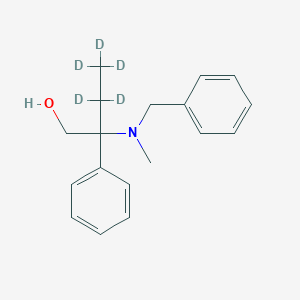
![N-[2-(4-thia-6,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosa-1,3(7),5,8,10,12(20),13,15,17-nonaen-17-yl)ethyl]propan-1-amine](/img/structure/B1147191.png)
